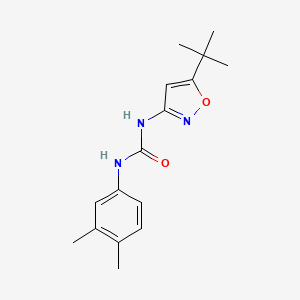![molecular formula C24H25N3O3 B5409213 N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5409213.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide, also known as AMN082, is a selective agonist for metabotropic glutamate receptor 7 (mGluR7). It was first synthesized in 2001 by a team of researchers led by Dr. David Bleakman at the pharmaceutical company AstraZeneca. Since then, AMN082 has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
作用機序
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide acts as a selective agonist for mGluR7, a type of glutamate receptor found primarily in the brain. Activation of mGluR7 has been shown to have a number of effects, including modulation of neurotransmitter release, regulation of ion channels, and inhibition of adenylate cyclase activity. These effects are thought to underlie many of the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include modulation of neurotransmitter release, regulation of ion channels, and inhibition of adenylate cyclase activity. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide in lab experiments is its selectivity for mGluR7. This allows for more targeted manipulation of the receptor compared to other compounds that may act on multiple receptor types. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are a number of potential future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide. These include:
1. Further studies of its neuroprotective effects in animal models of neurodegenerative diseases.
2. Investigation of its potential use in treating anxiety and depression.
3. Exploration of its effects on other neurotransmitter systems, such as the dopamine and serotonin systems.
4. Development of more potent analogs of this compound for use in lab experiments and potential therapeutic applications.
5. Investigation of its potential use in treating drug addiction and withdrawal.
In conclusion, this compound is a selective agonist for mGluR7 that has been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders. Its mechanism of action involves modulation of neurotransmitter release, regulation of ion channels, and inhibition of adenylate cyclase activity. While there are some limitations to its use in lab experiments, there are a number of potential future directions for research on this compound.
合成法
The synthesis of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide involves several steps, starting with the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-acetyl-1-piperazine to form the intermediate amide. The amide is then treated with sodium methoxide to produce the final product, this compound.
科学的研究の応用
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide has been studied for its potential use in treating a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17(28)26-11-13-27(14-12-26)22-10-6-5-9-21(22)25-24(29)20-15-18-7-3-4-8-19(18)16-23(20)30-2/h3-10,15-16H,11-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQLPKMPPILRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409131.png)
![4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5409138.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5409149.png)
![(3S*,4S*)-1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropoxypyrrolidin-3-ol](/img/structure/B5409151.png)


![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5409166.png)
![1-{1-[(3-pyridin-2-ylisoxazol-5-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5409176.png)
![1,4-dimethyl-9-[(3-phenyl-1H-1,2,4-triazol-5-yl)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5409185.png)
![7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5409193.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(methylthio)acetamide](/img/structure/B5409198.png)
![N~2~-{[5-(2-cyanophenyl)-2-furyl]methyl}-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5409203.png)
![3-hydroxy-3-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5409225.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile](/img/structure/B5409229.png)